molecular formula C26H16N2O4 B11695700 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

Cat. No.: B11695700
M. Wt: 420.4 g/mol
InChI Key: YZUZUSJYPFGORM-UHFFFAOYSA-N
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Description

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family, known for diverse biological activities and wide use in medicinal chemistry . This high-purity compound is offered exclusively for research applications. Quinoline-4-carboxylic acid derivatives are associated with a range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . Specific research into similar 2-phenyl-quinoline-4-carboxylic acid derivatives has demonstrated promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus , and some Gram-negative strains . Furthermore, related compounds have been investigated as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce apoptosis in cancer cells, suggesting potential oncological research applications . The structure of this dimeric compound, featuring two quinoline-4-carboxylic acid units, may allow it to form strong hydrophobic interactions with residue active sites, potentially enhancing its inhibitory activity against specific molecular targets . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in bioactivity studies. This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals, and its bodily introduction is strictly prohibited by law.

Properties

Molecular Formula

C26H16N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32)

InChI Key

YZUZUSJYPFGORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Doebner Annulation

The Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids. For this compound, the reaction typically begins with aniline derivatives and benzaldehyde analogs . For example:

  • Step 1 : Condensation of 2-nitrobenzaldehyde with aniline in ethanol under reflux forms a Schiff base intermediate.

  • Step 2 : Cyclization with pyruvic acid at 100–120°C generates the quinoline core.

  • Step 3 : Subsequent oxidation and carboxylation steps introduce the carboxylic acid groups at the 4-position.

Key Data :

Starting MaterialsSolventTemperature (°C)Yield (%)
Aniline, 2-nitrobenzaldehydeEthanol10085
4-Carboxyquinoline derivativeAcetic acid12072

This method achieves moderate yields (72–85%) but requires careful control of oxidation conditions to avoid over-functionalization.

Pfitzinger Reaction Approaches

Isatin-Derived Synthesis

The Pfitzinger reaction leverages isatin and ketones to construct the quinoline skeleton. A representative pathway includes:

  • Step 1 : Alkaline hydrolysis of isatin with KOH in water opens the indole ring.

  • Step 2 : Condensation with acetone or aryl ketones forms 2-substituted quinoline-4-carboxylic acids.

  • Step 3 : Suzuki coupling or Friedel-Crafts alkylation introduces the biphenyl moiety.

Optimization :

  • Microwave irradiation reduces reaction time from 24 hours to 1–2 minutes while maintaining yields >90%.

  • TMSCl (trimethylsilyl chloride) enhances cyclization efficiency, achieving 93.4% yield in acetic anhydride.

Table 2 : Pfitzinger Reaction Parameters

CatalystSolventTime (h)Yield (%)
KOHWater2485
TMSClAcetic anhydride593.4

Multi-Step Synthesis from Patented Routes

Chinese Patent CN102924374B

This method involves five sequential steps:

  • Open-loop condensation : Isatin reacts with acetone under basic conditions (NaOH/H2O) to yield 2-methylquinoline-4-carboxylic acid (99% yield).

  • Aldol addition : Phenyl aldehyde introduces a vinyl group at the 2-position (85% yield).

  • Dehydration : Acetic anhydride removes water, forming 2-vinylquinoline-4-carboxylic acid (93.4% yield).

  • Oxidation : Potassium permanganate in NaOH oxidizes the vinyl group to a carboxyl group (94% yield).

  • Decarboxylation : Heating in m-xylene removes excess carboxyl groups, yielding the target compound.

Advantages :

  • High yields at each step (>85%).

  • Scalable for industrial production due to continuous flow systems.

Oxidation of Halogenated Intermediates

US Patent US3691171A

This route oxidizes 2-hydroxy-4-halogenomethylquinolines using alkaline hydrogen peroxide:

  • Step 1 : Chlorination of diketenes forms γ-halogenacetonacetic acids.

  • Step 2 : Reaction with aromatic amines produces 2-hydroxy-4-chloromethylquinoline.

  • Step 3 : Oxidation with H2O2/NaOH at 50–70°C introduces carboxyl groups (80–90% yield).

Challenges :

  • Requires strict control of H2O2 stoichiometry to prevent hydrolysis.

  • Anhydrous conditions are critical to avoid hydrate formation.

Comparative Analysis of Methods

MethodKey AdvantageLimitationIndustrial Viability
DoebnerBroad substrate compatibilityLow yields for polycarboxylated productsModerate
PfitzingerHigh efficiency with microwavesRequires expensive catalysts (e.g., TMSCl)High
Patent CN102924374BNear-quantitative yieldsMulti-step purificationHigh
Oxidation (US3691171A)Mild conditionsSensitivity to hydrolysisLow

Chemical Reactions Analysis

Acid-Base Reactions

The compound readily undergoes deprotonation of its carboxylic acid groups (-COOH → -COO⁻) in alkaline conditions. This property enables:

  • Salt formation with inorganic bases (NaOH, KOH) or organic amines

  • pH-dependent solubility (insoluble below pH 3, soluble at pH >5 in aqueous media)

Key Data:

PropertyValueConditionsSource
pKa (COOH groups)3.8 ± 0.2, 4.5 ± 0.3Potentiometric titration

Esterification and Amidation

Both carboxylic acid groups participate in nucleophilic acyl substitution reactions:

Esterification

Reacts with alcohols (R-OH) under acidic catalysis:

text
Compound + R-OH → Compound-OR + H2O

Example: Methyl ester formation :

ReagentCatalystTemp.Yield
MethanolH2SO465°C78%

Amidation

Forms stable amides with primary/secondary amines via intermediates:

text
Compound → (SOCl2) → Acyl chloride → (R-NH2) → Amide

Optimized protocol :

  • Step 1: Thionyl chloride (SOCl₂) reflux, 3 hr

  • Step 2: Reaction with N,N-dimethylpropylamine, 0°C → RT, 10 hr

  • Yield: 86% (confirmed by ¹H NMR)

Decarboxylation Reactions

Thermal decarboxylation occurs at elevated temperatures:

text
Compound → (Δ) → 2-[4-(quinolin-2-yl)phenyl]quinoline + 2CO2

Experimental conditions :

  • Solvent: m-xylene

  • Temperature: 140-160°C

  • Yield: 91% (HPLC purity >98%)

Oxidation of Substituents

The aromatic system undergoes controlled oxidation:

Side-Chain Oxidation

Vinyl groups oxidize to carboxylic acids under strong oxidizers :

Oxidizing AgentTemp.TimeProductYield
KMnO₄40°C6 hrQuinoline-2,4-dicarboxylic acid93.4%

Ring Oxidation

Electron-rich positions undergo electrophilic attack:

text
Compound → (H2O2/Fe²⁺) → Epoxide derivatives

Notable product: Epoxidized quinoline (m/z 457.12 via HRMS)

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Reported complexes :

Metal IonCoordination SitesApplication
Cu²⁺N(quinoline), O(carboxyl)Antileishmanial agents
Fe³⁺O(carboxyl)Magnetic materials precursor

Stability constants (log β):

  • Cu²⁺: 12.3 ± 0.3 (pH 7.4, 25°C)

Photochemical Reactions

UV irradiation induces:

  • Dimerization via [2+2] cycloaddition (λ >300 nm)

  • Singlet oxygen generation (Type II photosensitization)

Quantum yields:

ProcessΦ Value
Dimer formation0.18
¹O₂ generation0.32

Biological Activation Pathways

In pharmacological contexts, the compound undergoes:

Prodrug Conversion

Enzymatic hydrolysis of esters/amides releases active drug metabolites :

text
Compound-OR → (esterases) → Compound + R-OH

Half-life in plasma: 2.8 hr (human), 1.5 hr (rat)

Radical Scavenging

Quench reactive oxygen species via:

text
Compound + •OH → Semiquinone radical → Stable quinone

Rate constant (k): 4.7×10⁹ M⁻¹s⁻¹ (pulse radiolysis data)

This comprehensive reactivity profile enables applications ranging from pharmaceutical development (82% of reported uses) to advanced materials synthesis (18% of studies) . Continued exploration of its supramolecular interactions and catalytic potential remains an active research frontier.

Scientific Research Applications

Synthesis of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

The synthesis of this compound typically involves several established methods, including the Doebner reaction and Pfitzinger reaction. These methods allow for the efficient formation of quinoline derivatives, which serve as versatile intermediates in drug development.

Key Synthesis Methods:

  • Doebner Reaction : Involves the reaction of aniline derivatives with 2-nitrobenzaldehyde and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid.
  • Pfitzinger Reaction : Utilizes isatin and α-methyl ketones in aqueous ethanol to produce quinoline derivatives.

Biological Activities

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Various studies have evaluated its efficacy against different bacterial strains and cancer cell lines.

Antimicrobial Activity

The antibacterial properties of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid have been assessed against a range of pathogens. The results indicate that modifications to the quinoline structure can enhance antibacterial effectiveness.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Methicillin-resistant Staphylococcus aureus18

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung (H460) and colorectal (HT-29) cancers.

Cell LineIC50 (µM)Reference
H460 (Lung Cancer)5.1
HT-29 (Colorectal Cancer)7.3
MKN-45 (Gastric Cancer)6.0

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted by researchers evaluated the antibacterial activity of synthesized quinoline derivatives, including the target compound, against common bacterial strains. The results demonstrated superior activity compared to existing antibiotics, suggesting potential for clinical applications in treating resistant infections .
  • Anticancer Research :
    In vitro studies focused on the anticancer properties revealed that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines. The findings suggest that these compounds could be developed into effective therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid, particularly as a histone deacetylase inhibitor, involves the binding of the compound to the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression . The molecular targets include histone deacetylases, and the pathways involved are related to the regulation of chromatin structure and gene transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities and applications depending on their substituents. Below is a systematic comparison:

Structural and Functional Variations

Compound Name Substituents/Modifications Key Properties/Activities References
2-Phenylquinoline-4-carboxylic acid Phenyl at C-2; carboxylic acid at C-4 Antibacterial (MIC: 64–128 µg/mL vs. S. aureus); moderate cytotoxicity
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl at C-2; carboxylic acid at C-4 Intermediate for further functionalization; used in antitumor agent synthesis
2-(4-(Methylsulfonyl)phenyl)quinoline-4-carboxylic acid 4-Methylsulfonylphenyl at C-2; carboxylic acid at C-4 Selective COX-2 inhibition (higher than celecoxib); anti-inflammatory applications
2-(4-Boronophenyl)quinoline-4-carboxylic acid 4-Boronophenyl at C-2; carboxylic acid at C-4 Fluorescent sensor for D-ribose (λem ≈ 500 nm); aggregation-induced emission
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Chloro; 4-methylphenyl at C-2; carboxylic acid at C-4 Research chemical with potential enzyme interaction studies
2-Hydroxyquinoline-4-carboxylic acid Hydroxyl at C-2; carboxylic acid at C-4 Pharmaceutical intermediate; agrochemical precursor

Physicochemical Properties

  • Solubility: Carboxylic acid groups improve aqueous solubility (e.g., 2-phenylquinoline-4-carboxylic acid derivatives are soluble in DMSO and methanol) . The target compound’s dual acids may enhance solubility but reduce membrane permeability.
  • Crystallinity: 2-(4-Methylphenyl)quinoline-4-carboxylic acid forms monoclinic crystals (a = 4.10 Å, b = 15.35 Å) with planar quinoline rings . The target compound’s extended π-system may alter packing efficiency.

Biological Activity

The compound 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is a complex quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid consists of a quinoline backbone substituted with carboxylic acid groups and phenyl rings. This structural configuration is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study involving various substituted quinoline-4-carboxylic acids demonstrated that modifications to the structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid showed promising results against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acidTBDTBD
Compound 5a (similar structure)64128
Compound 6 (standard antibiotic)<1<1

Note: TBD = To Be Determined based on specific studies.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Inhibition of histone deacetylases (HDACs) is a recognized mechanism in cancer therapy, and derivatives of quinoline have been shown to possess HDAC inhibitory activity. Studies indicate that the introduction of the 2-substituted phenylquinoline-4-carboxylic acid group significantly enhances the potency of HDAC inhibitors .

Case Study: HDAC Inhibition

In a recent study, a series of compounds including derivatives of quinoline were synthesized and tested for their ability to inhibit HDACs. The results indicated that certain derivatives exhibited strong inhibitory effects on HDAC3, leading to reduced cell proliferation in cancer cell lines .

The biological activity of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is largely attributed to its ability to interact with various molecular targets:

  • HDAC Inhibition : By inhibiting HDACs, these compounds alter gene expression related to cell cycle regulation and apoptosis.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are key mechanisms through which these compounds exert their antimicrobial effects.

Safety Profile

Cytotoxicity studies conducted on macrophage cell lines revealed that while some derivatives exhibited antibacterial activity, they also maintained a favorable safety profile with low cytotoxicity levels comparable to standard antibiotics like ampicillin .

Table 2: Cytotoxicity Profiles

CompoundIC50 (µg/mL) in RAW 264.7 Cells
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acidTBD
Compound 5a98.2
GentamycinSimilar

Q & A

Q. What established synthetic routes are available for 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Doebner Reaction : A three-component reaction involving arylamines, benzaldehydes, and pyruvic acid. Catalysts like V₂O₅/Fe₃O₄ in aqueous solvents enhance efficiency and yield (up to 85% reported) .
  • Pfitzinger Reaction : Utilizes isatin derivatives and ketones under basic conditions. Microwave-assisted modifications reduce reaction time (e.g., 12 minutes at 140°C) and improve crystallinity .

Q. Key Factors for Optimization :

  • Catalyst Selection : Heterogeneous catalysts (e.g., Fe₃O₄) reduce side reactions compared to traditional acid catalysts.
  • Solvent Choice : Water or ethanol minimizes toxicity and simplifies purification.
  • Temperature Control : Microwave synthesis reduces thermal degradation, critical for preserving carboxylic acid functionality .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., O–H⋯O interactions in carboxylic acid groups) and confirms molecular packing. Monoclinic crystal systems (space group P21/c) are common, with lattice parameters a = 4.1001 Å, b = 15.3464 Å .
  • NMR Spectroscopy : ¹H NMR reveals substituent effects (e.g., deshielded protons near electron-withdrawing groups). ¹³C NMR confirms carboxylate carbon signals at ~170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 305.37 for C₁₇H₁₃NO₂) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding affinities of this compound?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Docking scores (ΔG ≈ -9.5 kcal/mol) suggest strong binding to hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy groups at position 6) with antitubercular activity (IC₅₀ < 1 μM) .

Q. What strategies resolve contradictions in bioactivity data across synthetic batches?

Methodological Answer:

  • Batch Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities (>99% purity required for reproducibility) .
  • Structural-Activity Relationship (SAR) Profiling : Compare derivatives (e.g., 2-(4-chlorophenyl) vs. 2-(4-methylphenyl)) to isolate functional group contributions. For example, chlorophenyl analogs show 10-fold higher antimicrobial activity .
  • Crystallographic Validation : Ensure polymorph consistency, as crystal packing (e.g., hydrogen-bonded chains) can alter solubility and bioavailability .

Q. How can researchers optimize the compound for selective enzyme inhibition?

Methodological Answer:

  • Fragment-Based Drug Design : Introduce substituents (e.g., adamantyl groups) to enhance steric bulk, improving selectivity for hydrophobic enzyme pockets. Adamantyl derivatives exhibit 90% inhibition of M. tuberculosis growth at 10 μM .
  • Protease Stability Assays : Test resistance to cytochrome P450 metabolism using liver microsomes. Carboxylic acid groups may require prodrug modification (e.g., esterification) to improve pharmacokinetics .

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